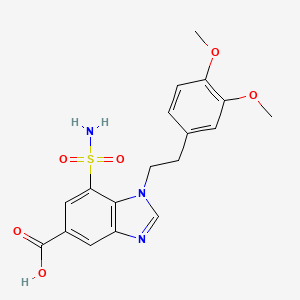![molecular formula C13H16O3S B14463310 2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane CAS No. 65825-70-9](/img/structure/B14463310.png)
2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its high strain energy due to the presence of a fused bicyclic ring system, which makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzenesulfonyl chloride with a suitable bicyclic precursor in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the benzenesulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[5.1.0]octane: A simpler bicyclic compound with similar structural features.
Benzenesulfonyl Chloride: A related compound used in the synthesis of 2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane.
Oxabicyclo[5.1.0]octane Derivatives: Various derivatives with different substituents on the bicyclic ring.
Uniqueness
This compound is unique due to its combination of a benzenesulfonyl group and a highly strained bicyclic ring system. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
65825-70-9 |
|---|---|
Fórmula molecular |
C13H16O3S |
Peso molecular |
252.33 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-8-oxabicyclo[5.1.0]octane |
InChI |
InChI=1S/C13H16O3S/c14-17(15,10-6-2-1-3-7-10)12-9-5-4-8-11-13(12)16-11/h1-3,6-7,11-13H,4-5,8-9H2 |
Clave InChI |
IVMSSRKTZNRKLV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C2C(C1)O2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


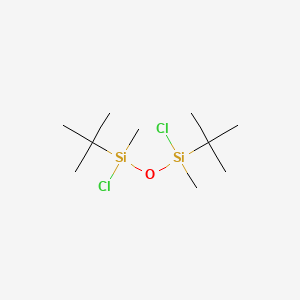
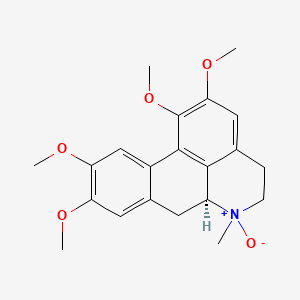
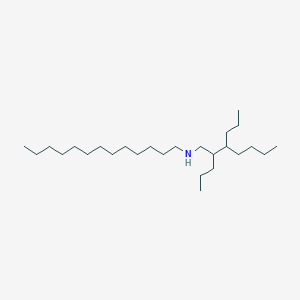
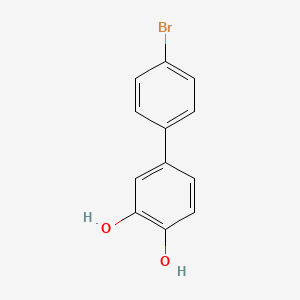
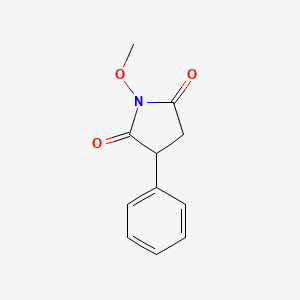
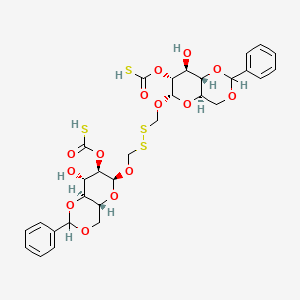
phosphanium bromide](/img/structure/B14463267.png)
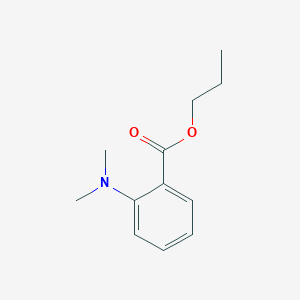
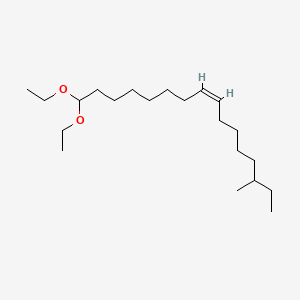
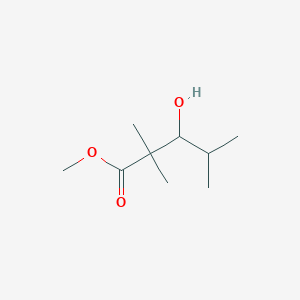
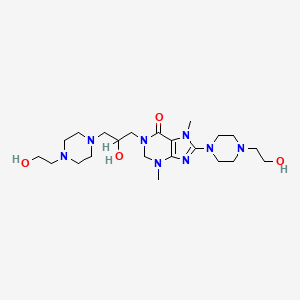
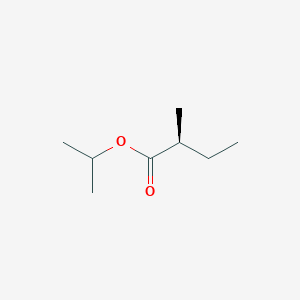
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14463293.png)
